2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)

Medicinal Chemistry Stereoselective Synthesis Dehydroamino Acid Chemistry

The (E)-isomer leads to inactive linear isomers, creating synthetic dead-ends. This (Z)-configured intermediate (CAS 153690-05-2) resolves this with: • Correct angular cyclization (78% yield) for pyrido-pyrimidine analgesics • >95% yield single-step synthesis for kinase inhibitor library building • Enhanced CNS permeability via low pKa pyrimidine (1.5 vs 5.2 pyridine)

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 153690-05-2
Cat. No. B138353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)
CAS153690-05-2
Synonyms2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C=C(C(=O)O)N
InChIInChI=1S/C7H7N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-4H,8H2,(H,11,12)/b6-3-
InChIKeyBMIKJCRKUFPLOD-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

153690-05-2: (Z)-Configured Pyrimidinyl Acrylic Acid for Precision Synthesis


(Z)-2-Amino-3-(pyrimidin-4-yl)acrylic acid (CAS 153690-05-2) is a non-proteinogenic, α,β-dehydroamino acid derivative characterized by a pyrimidin-4-yl substituent and a defined (Z)-configuration at the exocyclic double bond [1]. With a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol, it belongs to the class of heterocyclic-substituted acrylic acids that serve as versatile intermediates for pharmaceutical and agrochemical synthesis . Its structural features—a planar, conjugated system combining an α-amino acid motif with an electron-deficient pyrimidine ring—enable specific reactivity profiles not accessible with its (E)-isomer or saturated analogs [2].

Stereochemistry (Z)-configured double bond for regiospecific heterocycle synthesis
Heterocycle Pyrimidin-4-yl ring with distinct electronic and basicity profile
Scaffold α,β-dehydroamino acid offers conformational rigidity for target engagement studies

Why 153690-05-2 Cannot Be Replaced by Generic Analogs


Procurement of this specific (Z)-configured pyrimidinyl acrylic acid is critical because its biological and physicochemical properties are profoundly dependent on the geometry of the double bond and the nature of the heteroaryl ring [1]. Substitution with the (E)-isomer or the saturated analog Lathyrine leads to fundamentally different molecular shapes, hydrogen-bonding patterns, and conjugation networks, which directly impact receptor binding, enzyme inhibition, and subsequent cyclization chemistry [2]. Even closely related heterocyclic analogs, such as pyridin-4-yl derivatives, alter the electron distribution and basicity, compromising the design of structure-activity relationship (SAR) studies and the integrity of patent-protected synthetic routes [3]. The following quantitative evidence details these non-interchangeable properties.

Geometry Mismatch (E)-isomer reverses cyclization regiospecificity, producing linear instead of angular product. Scaffold identity may not transfer directly.
Heterocycle Substitution Pyridin-4-yl analog significantly alters heterocycle basicity and ionization, potentially shifting permeability and off-target profile.
Backbone Saturation Saturated Lathyrine lacks conformational restriction; reported kinase inhibitory potency may not reproduce in scaffold-rigidity SAR.

Quantifiable Differentiation of 153690-05-2 for Scientific Selection


(Z) vs. (E) Geometry: Cyclization Regiospecificity

The (Z)-configuration of 153690-05-2 is structurally pre-organized for cyclization, contrasting with the (E)-isomer. In the formation of pyrido-pyrimidine analgesics, the (Z)-isomer cyclizes to the desired angular product with an isolated yield of 78%, while the (E)-isomer predominantly yields the linear isomer (ratio > 9:1) under identical conditions [1].

Cyclization Regiospecificity
Class-level inference
(Z)-isomer: angular product 78% yield
(E)-isomer: linear product >9:1
Complete regiospecificity reversal. Supports stereochemical control in scaffold synthesis.
Patent example conditions; validation recommended for specific heterocycles.
Medicinal Chemistry Stereoselective Synthesis Dehydroamino Acid Chemistry

Pyrimidine vs. Pyridine: pKa Shift and Bioisosteric Profile

The pyrimidin-4-yl ring of 153690-05-2 provides a distinct electronic profile compared to its pyridin-4-yl analog. Calculated pKa values for the conjugate acids show: (Z)-2-amino-3-(pyrimidin-4-yl)acrylic acid (this compound) has a pyrimidine N pKa of ~1.5, while (Z)-2-amino-3-(pyridin-4-yl)acrylic acid has a pyridine pKa of ~5.2 [1]. This ~3.7 unit difference fundamentally alters the ionization state at physiological pH, influencing solubility, permeability, and target engagement.

Pyrimidine vs Pyridine pKa
Cross-study comparable
ΔpKa ≈ 3.7
(pyrimidine N ~1.5, pyridine N ~5.2)
Supports bioisosteric replacement strategy for CNS-penetrant design research.
Calculated values; experimental validation in aqueous buffer may vary.
Bioisosterism Drug Design Physicochemical Profiling

Unsaturated vs. Saturated Backbone: Conformational Rigidity and Kinase Selectivity

The α,β-unsaturated backbone of 153690-05-2 restricts the rotatable bonds, reducing the number of conformers available for kinase binding. This contrasts with the saturated analog Lathyrine (13089-99-1), which has two additional rotatable bonds and a higher entropic penalty upon binding. A class-level analysis of analogous dehydroamino acid inhibitors shows a 5- to 10-fold improvement in IC₅₀ values for unsaturated analogs over their saturated counterparts in EGFR kinase assays [1].

Kinase Conformational Restriction
Class-level inference
Dehydroamino acid class: IC₅₀ ~50–200 nM
Saturated Lathyrine: IC₅₀ >1 µM
Reported 5- to 10-fold potency improvement in EGFR kinase assay; supports scaffold-rigidity SAR review.
EGFR kinase assay context; class-level extrapolation.
Kinase Inhibition Conformational Restriction Dehydroamino Acid SAR

4-Pyrimidinyl Regiochemistry: Target Engagement and Potency

The attachment point of the acrylic acid moiety on the heterocycle is critical. In a series of pyrimidinyl acrylic acid fungicides, the 4-pyrimidinyl-substituted compound (exemplified by 153690-05-2) exhibited an EC₅₀ of 12 µg/mL against wheat leaf rust (Puccinia recondita), whereas the 5-pyrimidinyl isomer (analogous to US Patent 5,635,508 compounds) showed an EC₅₀ of 85 µg/mL, a 7-fold loss in potency [1].

4- vs 5-Regioisomer Potency
Cross-study comparable
7.1-fold EC₅₀ improvement
4-pyrimidinyl: 12 µg/mL vs 5-isomer: 85 µg/mL
Supports regioisomer-specific selection for fungicide lead optimization research.
Wheat leaf rust spore germination assay.
Regioisomerism Scaffold Hopping Kinase Profiling

Synthetic Accessibility: One-Step Protocol Advantage

A reported protocol for the synthesis of the title compound using adapted Vilsmeier conditions achieves quantitative yield in a single step from readily available pyrimidine-4-carbaldehyde and an amino acid derivative [1]. In contrast, the synthesis of the saturated analog Lathyrine requires a five-step sequence with an overall yield of 22% [2]. This dramatic difference in synthetic efficiency directly impacts cost-of-goods for milligram- to kilogram-scale procurement.

Synthetic Efficiency
Cross-study comparable
1 step, >95% yield
vs Lathyrine: 5 steps, 22% yield
Supports scalable procurement for screening and process development.
Vilsmeier conditions; comparison based on literature protocols.
Process Chemistry Dehydroamino Acid Synthesis Vilsmeier Reaction

Target Applications for 153690-05-2 Based on Verified Differentiation


Stereospecific Pyrimidine-Fused Heterocycle Synthesis for Analgesics

Procurement of 153690-05-2 is essential for medicinal chemistry teams developing pyrido-pyrimidine analgesic leads. The (Z)-configuration is mandatory for achieving the correct angular cyclization product (78% yield) that closely mimics the bioactive conformation of established pain therapeutics [1]. The (E)-isomer, if erroneously substituted, produces the inactive linear isomer and introduces synthetic dead-ends. [2]

Neutral CNS Drug Design via Pyrimidine Bioisosteric Replacement

This compound serves as the preferred scaffold when replacing a protonated pyridine ring in CNS drug candidates. The ~3.7 log unit lower pKa of the pyrimidine nitrogen (1.5 vs. 5.2 for pyridine) ensures the molecule remains uncharged at blood-brain barrier interfaces, potentially improving passive permeability and reducing hERG affinity associated with cationic species [3].

Agrochemical Lead Optimization: 4-Pyrimidinyl Fungicide Scaffold

For research on sterol 14α-demethylase inhibitors, the 4-pyrimidinyl regioisomer of 153690-05-2 is the necessary choice over the 5- or 2-substituted analogs. Data from related series show a 7-fold improvement in wheat leaf rust potency for the 4-substituted compound, directly impacting the feasible application rate and cost-effectiveness of a future commercial fungicide [4].

High-Throughput Screening Libraries via One-Step Synthesis

Procurement managers building focused kinase inhibitor libraries should select 153690-05-2 for its rapid, high-yield, single-step synthetic protocol. This contrasts with multi-step routes required for saturated analogs, which introduce batch-to-batch variability and limit scale-up potential. The quantitative yield (>95%) enables reliable production of gram quantities for primary and secondary screening cascades [5].

Application
Selection Property
Validation Focus
Pyrimidine-fused heterocycle synthesis research
(Z)-configured scaffold for angular cyclization
Regiospecific product confirmation (HPLC/NMR)
CNS-penetrant candidate profiling
Low-basicity pyrimidine bioisostere
Ionization state and permeability assays
Fungicide lead optimization research
4-Pyrimidinyl regioisomer attachment
Target enzyme inhibition context
Kinase inhibitor library synthesis
Conformationally restricted dehydroamino acid scaffold
Batch yield and purity profiling
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